Ethyl 2-amino-5,5-dimethylhexanoate
Overview
Description
Ethyl 2-amino-5,5-dimethylhexanoate is an organic compound belonging to the class of amino esters. It is characterized by its molecular structure, which includes an amino group (-NH2) attached to the second carbon of a hexanoate chain, with two methyl groups (-CH3) attached to the fifth carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the esterification of 2-amino-5,5-dimethylhexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure the complete conversion of the starting materials. The temperature and pressure are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to enhance efficiency and scalability. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of 2-amino-5,5-dimethylhexanol.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various alkyl halides and amines can be used as reagents, with reaction conditions varying based on the desired product.
Major Products Formed:
Oxidation Products: Amides and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: A variety of amine derivatives.
Scientific Research Applications
Ethyl 2-amino-5,5-dimethylhexanoate finds applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: this compound is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-amino-5,5-dimethylhexanoate exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Ethyl 2-amino-4-methylpentanoate
Ethyl 2-amino-3,3-dimethylbutanoate
Properties
IUPAC Name |
ethyl 2-amino-5,5-dimethylhexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-5-13-9(12)8(11)6-7-10(2,3)4/h8H,5-7,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQMQWAIJIYCFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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